molecular formula C21H25NO4 B2803221 Ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate CAS No. 2098497-05-1

Ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate

Cat. No.: B2803221
CAS No.: 2098497-05-1
M. Wt: 355.434
InChI Key: MOXOBTFCZWMSCK-NHCUHLMSSA-N
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Description

Ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate is a highly specialized organic compound, notable for its intricate structure and diverse functional groups

Scientific Research Applications

  • Chemistry: : Used as a chiral building block in asymmetric synthesis, providing a route to synthesize enantiomerically pure compounds.

  • Biology: : Investigated for its interactions with biological systems, potentially as a lead compound in drug discovery.

  • Industry: : Used in the synthesis of fine chemicals, intermediates for pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Amino Acid Precursors: : This compound is synthesized starting from amino acids which undergo a series of reactions including esterification, cyclization, and subsequent functional group modifications.

  • Cyclization Reactions: : The key step often involves cyclization of the precursor molecules under controlled temperature and pressure conditions, typically employing catalysts like trifluoroacetic acid.

  • Hydroxylation: : Introduction of the hydroxyl group is achieved through selective hydroxylation reactions, using agents such as osmium tetroxide.

Industrial Production Methods:
  • Batch Processing: : Typically involves multiple stages of synthesis, followed by purification steps like recrystallization or chromatography.

  • Continuous Flow Systems: : Used to enhance yield and efficiency, where reactants are continuously fed into the system, and products are extracted.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation to form ketones or carboxylic acids, depending on the reagents used.

  • Reduction: : Reduction reactions can be performed to obtain secondary alcohols or amines.

  • Substitution: : Various functional groups on the pyrrolidine ring can be substituted through nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products:
  • Oxidation Products: : Such as ketones, aldehydes, or carboxylic acids.

  • Reduction Products: : Such as secondary alcohols or amines.

  • Substitution Products: : Depending on the substituents introduced, new derivatives of the parent compound.

Mechanism of Action

  • Molecular Targets: : The compound targets specific enzymes or receptors in biological systems. Its hydroxyl and methoxy groups play crucial roles in binding interactions.

  • Pathways Involved: : It can modulate pathways related to inflammation or pain, making it a candidate for therapeutic development.

Comparison with Similar Compounds

Similar Compounds:

  • Ethyl (2S,3R)-3-hydroxy-1-(3-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate: : A close analogue differing by the position of the methoxy group, which can influence its biological activity.

  • Ethyl (2S,3R)-3-hydroxy-1-(4-ethoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate: : Another analogue with an ethoxy group instead of a methoxy group, affecting its reactivity and interaction with biological targets.

Uniqueness:
  • Structural Features: : The specific arrangement of functional groups in Ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate confers unique stereochemistry and reactivity profiles.

  • Application Spectrum: : Its versatility in synthetic applications and potential therapeutic benefits set it apart from other similar compounds.

Properties

IUPAC Name

ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-4-26-19(23)21(16-8-6-5-7-9-16)20(2,24)14-15-22(21)17-10-12-18(25-3)13-11-17/h5-13,24H,4,14-15H2,1-3H3/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXOBTFCZWMSCK-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(CCN1C2=CC=C(C=C2)OC)(C)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1([C@](CCN1C2=CC=C(C=C2)OC)(C)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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